molecular formula C22H15ClN4OS B2410750 2-chloro-7-phenyl-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine CAS No. 868147-34-6

2-chloro-7-phenyl-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B2410750
CAS RN: 868147-34-6
M. Wt: 418.9
InChI Key: HVKOWBOZZXKVRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-7-phenyl-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C22H15ClN4OS and its molecular weight is 418.9. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-7-phenyl-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-7-phenyl-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

Compounds with similar structures have been reported to possess anticancer properties . They have been used clinically to treat lung, breast, and ovarian cancer . The structure–activity relationship of these compounds is of profound importance in drug design, discovery, and development .

Antimicrobial Applications

Thiophene derivatives, which are part of the compound’s structure, have shown antimicrobial properties . This makes the compound a potential candidate for the development of new antimicrobial drugs .

Anti-inflammatory and Analgesic Applications

The compound could potentially be used in the development of anti-inflammatory and analgesic drugs . Similar compounds have shown potent anti-inflammatory activities both in vitro and in vivo .

Antioxidant Applications

The compound could have potential antioxidant applications. Similar compounds have exhibited promising antioxidant vitalities against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation .

Enzyme Inhibitor Applications

Compounds with similar structures have been reported to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . This suggests potential applications of the compound in the development of enzyme inhibitors .

Antiviral Applications

The compound could potentially be used in the development of antiviral drugs. For instance, a series of novel indolyl and oxochromenyl xanthenone derivatives have shown potential as anti-HIV-1 drugs .

Antitubercular Applications

Compounds with similar structures have been reported to possess antitubercular properties . This suggests potential applications of the compound in the development of antitubercular drugs .

Material Science Applications

Thiophene derivatives have been used in the fabrication of light-emitting diodes . This suggests potential applications of the compound in material science .

properties

IUPAC Name

4-chloro-11-phenyl-9-thiophen-2-yl-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN4OS/c23-14-8-9-16-15(11-14)19-18(21(28-16)17-7-4-10-29-17)20(13-5-2-1-3-6-13)27-22(26-19)24-12-25-27/h1-12,20-21H,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVKOWBOZZXKVRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C3=C(C4=C(C=CC(=C4)Cl)OC3C5=CC=CS5)NC6=NC=NN26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-7-phenyl-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

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